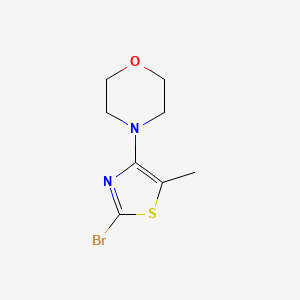
2-(Ethylsulfonyl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfonyl)-1-morpholinoethanone is an organic compound that features a morpholine ring and an ethylsulfonyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-morpholinoethanone typically involves the reaction of morpholine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfonyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfonyl)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways. For example, sulfone derivatives are known to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfonyl)-1-morpholinoethanone: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylsulfonyl)ethylamine: Contains an ethylsulfonyl group but lacks the morpholine ring.
2-(Trimethylsilyl)ethanesulfonyl: Used in amine protection and activation.
Uniqueness
2-(Ethylsulfonyl)-1-morpholinoethanone is unique due to the presence of both the morpholine ring and the ethylsulfonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H15NO4S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-ethylsulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(11,12)7-8(10)9-3-5-13-6-4-9/h2-7H2,1H3 |
InChI-Schlüssel |
CGQWJJMFTXWKSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


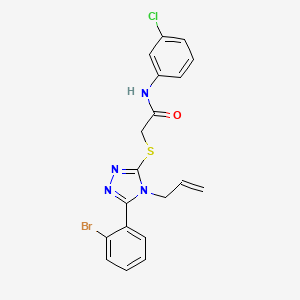
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
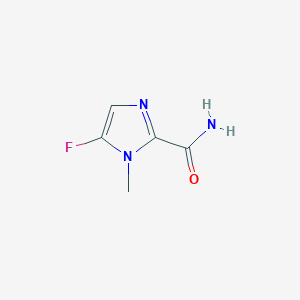

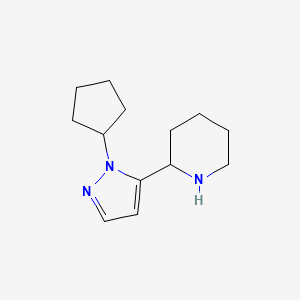
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
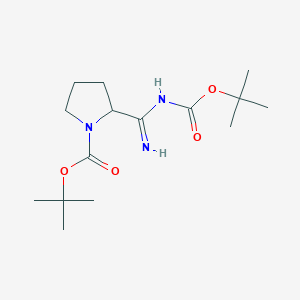
![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)
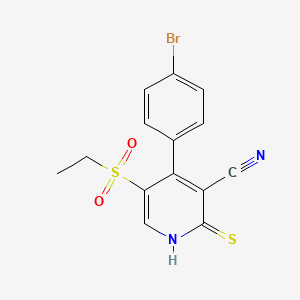
![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)

